benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is an organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. This compound features a complex structure with a benzo[d]thiazole core and a dihydroisoquinoline-pyrrolidine moiety, indicating its potential as a versatile molecule for research and industrial purposes.
Preparation Methods
The synthetic route for benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone typically involves several key steps:
Starting Materials: : The synthesis begins with the procurement of benzo[d]thiazole and dihydroisoquinoline derivatives.
Formation of Intermediates: : Intermediate compounds are created through controlled reactions, such as nucleophilic substitution and condensation reactions.
Final Coupling: : The intermediates are then coupled under specific conditions to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as scaling up processes for mass production.
Chemical Reactions Analysis
Benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions:
Oxidation: : This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially forming benzo[d]thiazole derivatives with altered oxidation states.
Reduction: : Reduction reactions involving hydrogen gas and catalysts like palladium on carbon can transform certain functional groups within the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the compound, using reagents like alkyl halides or acyl chlorides.
Common reaction conditions include controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to drive the reactions to completion. Major products formed depend on the specific reactions and reagents used, with potential for creating various derivatives and analogs.
Scientific Research Applications
Benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: : Its structure makes it a candidate for studying novel synthetic pathways and exploring new chemical reactions.
Biology: : The compound could be used to investigate biological pathways and interactions, potentially serving as a biochemical probe.
Medicine: : Given its complex structure, it might exhibit pharmacological activities, leading to research on its potential therapeutic applications.
Industry: : The compound's unique properties could be leveraged for material science applications, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism by which benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its structure allows for binding to specific active sites, modulating the activity of these targets. Pathways involved may include signal transduction pathways, enzyme inhibition, or receptor activation, depending on the biological context.
Comparison with Similar Compounds
Comparison with other similar compounds highlights the uniqueness of benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone:
Benzo[d]thiazole Derivatives: : Compounds with similar benzo[d]thiazole cores, such as benzo[d]thiazole-2-amine, exhibit different reactivity and applications.
Dihydroisoquinoline Compounds: : Analogous compounds like 3,4-dihydroisoquinoline differ in their structural properties and resulting biological activities.
Pyrrolidine Derivatives: : Molecules containing pyrrolidine rings, such as 1-benzylpyrrolidine, provide insight into how the pyrrolidine moiety affects chemical and biological functions.
This compound's unique combination of these moieties makes it a distinct entity with specific research and industrial applications.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c25-21(20-22-18-7-3-4-8-19(18)26-20)24-12-10-17(14-24)23-11-9-15-5-1-2-6-16(15)13-23/h1-8,17H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKOPBHXQWETRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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